(+/-)-Cedrol
Overview
Description
(+/-)-Cedrol is a sesquiterpene alcohol found in the essential oils of coniferous trees, particularly in the wood of cedar trees. It is known for its pleasant woody aroma and is widely used in the fragrance industry. The compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers, which are mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Cedrol can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. This reaction typically requires acidic conditions to facilitate the cyclization process.
Another synthetic route involves the reduction of cedrene, a sesquiterpene hydrocarbon, using hydrogenation catalysts such as palladium on carbon. This method yields this compound with high selectivity and efficiency.
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from cedarwood followed by fractional distillation to isolate the compound. This method leverages the natural abundance of cedrol in cedarwood oil, making it a cost-effective approach for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Cedrol undergoes various chemical reactions, including:
Oxidation: Cedrol can be oxidized to form cedryl acetate, a compound used in perfumery.
Reduction: The reduction of cedrol can yield dihydrocedrol, which has different olfactory properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used.
Substitution: Halogenation reactions often employ reagents such as chlorine or bromine under controlled conditions.
Major Products
Cedryl acetate: Formed through oxidation, used in fragrances.
Dihydrocedrol: Formed through reduction, with distinct olfactory properties.
Halogenated derivatives: Formed through substitution, used in organic synthesis.
Scientific Research Applications
(+/-)-Cedrol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various sesquiterpenes and their derivatives.
Biology: Studied for its potential antimicrobial and insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance industry for its woody aroma and as a fixative in perfumes.
Mechanism of Action
The mechanism of action of (+/-)-Cedrol involves its interaction with various molecular targets and pathways. In biological systems, cedrol has been shown to modulate the activity of enzymes involved in inflammation and pain pathways. It also exhibits antimicrobial activity by disrupting the cell membranes of bacteria and fungi.
Comparison with Similar Compounds
(+/-)-Cedrol is unique among sesquiterpenes due to its distinct woody aroma and its presence in cedarwood oil. Similar compounds include:
Cedrene: A sesquiterpene hydrocarbon found in cedarwood oil, used as a precursor for cedrol synthesis.
Cedryl acetate: An oxidized derivative of cedrol, used in perfumery.
Dihydrocedrol: A reduced form of cedrol with different olfactory properties.
Compared to these compounds, this compound is particularly valued for its stability and pleasant aroma, making it a preferred choice in the fragrance industry.
Properties
IUPAC Name |
(2R,5S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12?,14-,15?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVURIXNDRWRAFU-WGNAFFPOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2C13CC[C@@](C(C3)C2(C)C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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